rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans
CAS No.: 79252-62-3
Cat. No.: VC12009258
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79252-62-3 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | (1R,2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O4/c1-10(2,3)14-8(11)5-6-4-7(6)9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
| Standard InChI Key | ZTFMUMMVYGNVOG-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H]1C[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)CC1CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CC1C(=O)O |
Introduction
Chemical Identity and Physical Properties
Molecular Characterization
The compound has the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Its IUPAC name, (1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, reflects its trans-configuration and functional groups. Key identifiers include:
Physicochemical Properties
Data from experimental and computational studies reveal the following properties:
The compound’s stability is attributed to the steric protection offered by the tert-butoxy group, which mitigates hydrolysis of the ester moiety .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid involves multi-step protocols:
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Cyclopropanation: A [2+1] cycloaddition reaction forms the cyclopropane ring using dihalocarbenes or transition metal catalysts .
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Esterification: Introduction of the tert-butoxy carbonyl group via Steglich esterification or alkylation .
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Purification: Chromatography or crystallization ensures high enantiomeric purity (>95%) .
Industrial production employs continuous flow reactors to enhance yield (reported >80%) and reduce side products. Catalysts such as palladium or nickel complexes are critical for stereocontrol .
Stereochemical Considerations
The trans-configuration of the cyclopropane ring is achieved through chiral auxiliaries or asymmetric catalysis. For example, nickel-catalyzed decarboxylative cross-coupling has been used to synthesize enantiopure trans-cyclopropanes .
Structural and Conformational Analysis
X-ray Crystallography and NMR
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X-ray: The cyclopropane ring exhibits bond angles of ~60°, consistent with strain-induced reactivity .
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¹H NMR: Key signals include δ 1.4 ppm (tert-butyl group) and δ 2.8 ppm (cyclopropane protons) .
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¹³C NMR: Carboxylic acid carbonyl at δ 172 ppm and ester carbonyl at δ 168 ppm .
Computational Modeling
Density functional theory (DFT) calculations predict a twisted-boat conformation for the cyclopropane ring, stabilizing the molecule through hyperconjugation .
Biological Activity and Applications
Enzyme Inhibition
Preliminary studies suggest the compound inhibits glutaminyl cyclase, an enzyme linked to neurodegenerative diseases . Its cyclopropane moiety mimics peptide substrates, enabling competitive binding at the active site .
Peptide Mimetics
In α-peptide design, the trans-cyclopropane dicarboxylic acid serves as a rigid scaffold to enforce secondary structures . For example, it has been incorporated into β-peptides to enhance metabolic stability .
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